

physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline

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Compound of Interest

Compound Name: 4-Chloro-6,7-dimethoxyquinoline

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An In-depth Technical Guide to **4-Chloro-6,7-dimethoxyquinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-6,7-dimethoxyquinoline**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its core characteristics, experimental protocols for its synthesis, and its role in the development of anticancer agents.

Core Physical and Chemical Properties

4-Chloro-6,7-dimethoxyquinoline is a solid, light brown or white to almost white crystalline powder.[1][2] It is recognized for its utility in pharmaceutical development, particularly as a crucial building block for targeted cancer therapies.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **4-Chloro-6,7-dimethoxyquinoline**.



Property	Value
Molecular Formula	C11H10CINO2[4]
Molecular Weight	223.66 g/mol [5]
CAS Number	35654-56-9[4]
Appearance	Light brown powder[1] or White to almost white powder to crystal[2]
Melting Point	132 - 136 °C[2]
Boiling Point	325.197 °C at 760 mmHg[6]
Density	1.265 g/cm ³ [6]
Flash Point	150.474 °C[6]
Purity	≥ 98% (GC)[2], >98.0%(GC), 99%[7]
¹ H NMR (DMSO-d ₆)	δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[3]
Mass Spectrometry (ESI)	m/z: 224 (M+1)[8]

Experimental Protocols

The synthesis of **4-Chloro-6,7-dimethoxyquinoline** is a critical process for its application in drug development. Several synthetic routes have been established, with a common method involving the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.

Synthesis via Chlorination of 4-hydroxy-6,7-dimethoxyquinoline

One common method involves the use of phosphorus oxychloride (POCl₃) as both a solvent and a chlorinating agent.[3]

Procedure:



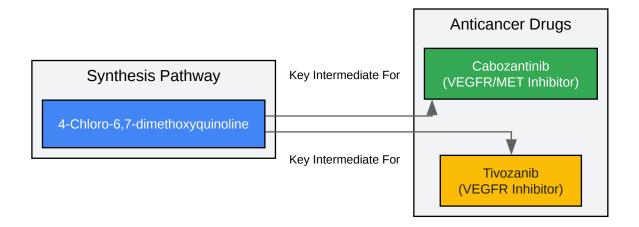
- A mixture of 4-hydroxy-6,7-dimethoxyquinoline and phosphorus oxychloride is prepared. The ratio of the starting material to phosphorus oxychloride can range from 1:2 to 1:90 (g/mL).[3]
- The mixture is stirred and heated to a temperature between 60-120°C for a reaction time of 1-15 hours.[3]
- The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]
- Upon completion, the reaction mixture is cooled, and the excess phosphorus oxychloride is removed under reduced pressure.[8]
- The residue is then quenched, for example, by pouring it into an aqueous solution of 10% potassium carbonate.[3]
- The resulting solid crude product is collected by filtration and washed.[3][8]
- Purification is achieved through recrystallization from a mixture of ethyl acetate and ethanol
 to yield the final product.[3]

A similar protocol involves heating a mixture of 6,7-dimethoxynaphthalen-1-ol and POCl₃ under reflux for 6 hours.[8] After removal of excess POCl₃, the residue is treated with crushed ice and the pH is adjusted to 8 with 50% aqueous NaOH to precipitate the crude product, which is then purified by column chromatography.[8]

Key Applications and Logical Relationships

4-Chloro-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of several small-molecule kinase inhibitors used in oncology.[1][3] Its structure is a key component for drugs that target signaling pathways involved in tumor growth and proliferation.





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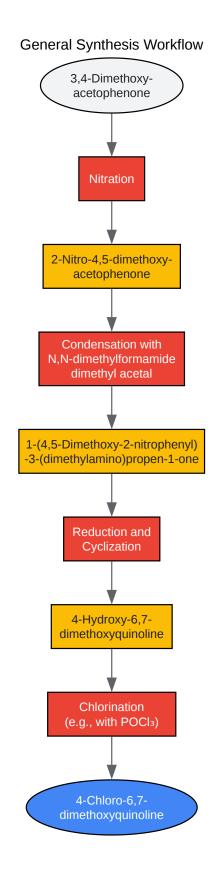
Role as a key intermediate in anticancer drug synthesis.

The diagram above illustrates the central role of **4-Chloro-6,7-dimethoxyquinoline** as a precursor in the synthesis of Cabozantinib and Tivozanib, both of which are significant in cancer therapy.[3]

Experimental and Synthetic Workflows

The synthesis of **4-Chloro-6,7-dimethoxyquinoline** can be achieved through various multistep procedures. A representative workflow starts from 3,4-dimethoxyacetophenone and proceeds through nitration, condensation, reduction/cyclization, and a final chlorination step.





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A multi-step synthesis route for the target compound.



This workflow demonstrates a common pathway for producing 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to yield the final product, **4-Chloro-6,7-dimethoxyquinoline**.[3] Another documented approach begins with 3,4-dimethoxyaniline, which undergoes nitration and reduction, followed by cyclization and chlorination.[3] The choice of synthetic route can depend on factors such as the availability of starting materials and desired yield.[3]

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